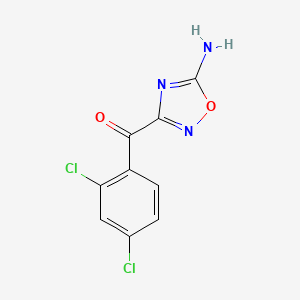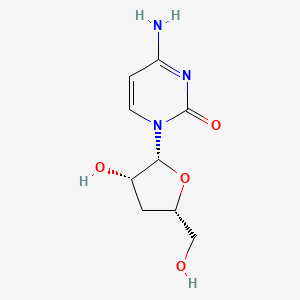
1-(3-Deoxypentofuranosyl)cytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Deoxypentofuranosyl)cytosine is a nucleoside analog that plays a significant role in biochemical research and therapeutic applications. This compound is structurally similar to cytosine, a pyrimidine base found in DNA and RNA, but it features a modified sugar moiety, specifically a 3-deoxypentofuranose. This modification can influence the compound’s biochemical properties and interactions, making it a valuable tool in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Deoxypentofuranosyl)cytosine typically involves the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with a cytosine base. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. Common reagents used in this synthesis include phosphoramidites and weak acids as catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.
化学反応の分析
Types of Reactions: 1-(3-Deoxypentofuranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cytosine base, potentially forming products like 5-hydroxymethylcytosine.
Reduction: This reaction can reduce the cytosine base to form dihydrocytosine.
Substitution: This reaction can involve the replacement of functional groups on the cytosine base or the sugar moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-hydroxymethylcytosine, while substitution reactions can produce a variety of modified nucleosides .
科学的研究の応用
1-(3-Deoxypentofuranosyl)cytosine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: It serves as a probe to study DNA and RNA interactions and modifications.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry
作用機序
The mechanism of action of 1-(3-Deoxypentofuranosyl)cytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of DNA replication or transcription, making it a potent antiviral or anticancer agent. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
類似化合物との比較
Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.
5-Fluorocytosine: A fluorinated analog of cytosine used as an antifungal agent.
1-(2-Deoxyribofuranosyl)cytosine: Another nucleoside analog with a different sugar moiety.
Uniqueness: 1-(3-Deoxypentofuranosyl)cytosine is unique due to its modified sugar moiety, which can alter its biochemical properties and interactions compared to other cytosine analogs. This uniqueness makes it a valuable tool in research and therapeutic applications .
特性
CAS番号 |
58526-07-1 |
|---|---|
分子式 |
C9H13N3O4 |
分子量 |
227.22 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8+/m0/s1 |
InChIキー |
ZHHOTKZTEUZTHX-VMHSAVOQSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@H]1O)N2C=CC(=NC2=O)N)CO |
正規SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


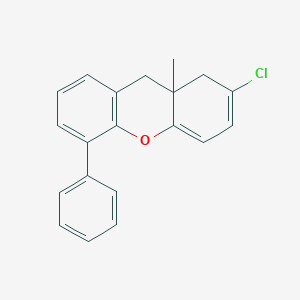
![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
![10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14599516.png)
![2,6-Dimethoxy-4-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]phenol](/img/structure/B14599522.png)

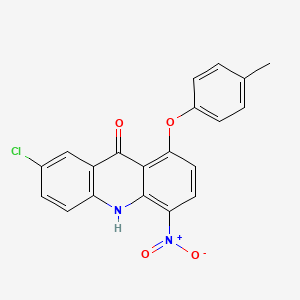
![2-[(Pentachlorophenyl)amino]ethanol](/img/structure/B14599540.png)
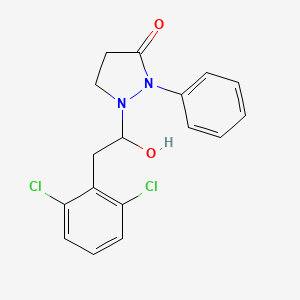
![[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14599563.png)
